molecular formula C18H16FN3O2S B251030 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide

Cat. No.: B251030
M. Wt: 357.4 g/mol
InChI Key: JRVILNIXKWBYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide, also known as BF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide is not fully understood, but studies have shown that it can inhibit the activity of several enzymes and proteins involved in cancer progression, inflammation, and viral replication. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation by suppressing the activity of pro-inflammatory cytokines, and inhibit viral replication by targeting viral proteases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing tumor growth and metastasis, suppressing inflammation, and inhibiting viral replication. It has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound is relatively expensive and may not be readily available in some labs. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide, including:
1. Further studies on the mechanism of action and potential side effects of this compound.
2. Development of new synthetic methods to improve the yield and cost-effectiveness of this compound.
3. Testing this compound in combination with other anticancer, anti-inflammatory, or antiviral agents to enhance its therapeutic efficacy.
4. Investigating the potential of this compound as a diagnostic tool for cancer or viral infections.
5. Exploring the use of this compound in other fields, such as materials science or environmental science.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its anticancer, anti-inflammatory, and antiviral properties. While there are some limitations to its use in lab experiments, this compound is a valuable tool for scientific research and holds great promise for future development as a therapeutic agent.

Synthesis Methods

The synthesis of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide involves the reaction of 2-aminobenzothiazole with butyryl chloride, followed by the reaction of the resulting compound with 3-fluorobenzoyl chloride. The final product is obtained through purification and crystallization processes. This synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has been tested in various in vitro and in vivo models, including cancer cell lines and animal models of inflammation and viral infection.

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide

InChI

InChI=1S/C18H16FN3O2S/c1-2-4-16(23)22-18-21-14-8-7-13(10-15(14)25-18)20-17(24)11-5-3-6-12(19)9-11/h3,5-10H,2,4H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

JRVILNIXKWBYMD-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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